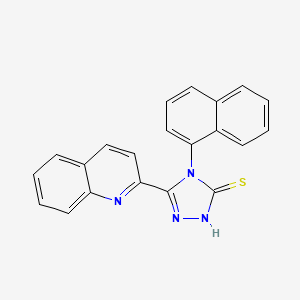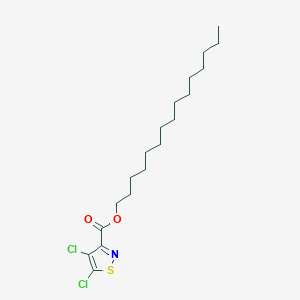
5-chloro-3-cyano-N-(4-methoxyphenyl)-4,6-dimethylpyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CHLORO-3-CYANO-N-(4-METHOXYPHENYL)-4,6-DIMETHYL-2-PYRIDINESULFONAMIDE is a synthetic organic compound that belongs to the class of pyridine sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-3-CYANO-N-(4-METHOXYPHENYL)-4,6-DIMETHYL-2-PYRIDINESULFONAMIDE typically involves multi-step organic reactions. The starting materials may include substituted pyridines, sulfonyl chlorides, and other reagents. Common reaction conditions involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and cyano groups, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, ammonia, dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-CHLORO-3-CYANO-N-(4-METHOXYPHENYL)-4,6-DIMETHYL-2-PYRIDINESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-CHLORO-3-CYANO-N-(4-METHOXYPHENYL)-2-PYRIDINESULFONAMIDE
- 5-BROMO-3-CYANO-N-(4-METHOXYPHENYL)-4,6-DIMETHYL-2-PYRIDINESULFONAMIDE
- 5-CHLORO-3-CYANO-N-(4-HYDROXYPHENYL)-4,6-DIMETHYL-2-PYRIDINESULFONAMIDE
Uniqueness
5-CHLORO-3-CYANO-N-(4-METHOXYPHENYL)-4,6-DIMETHYL-2-PYRIDINESULFONAMIDE is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The presence of the methoxy group on the phenyl ring may also contribute to its distinct properties compared to similar compounds.
Properties
Molecular Formula |
C15H14ClN3O3S |
|---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
5-chloro-3-cyano-N-(4-methoxyphenyl)-4,6-dimethylpyridine-2-sulfonamide |
InChI |
InChI=1S/C15H14ClN3O3S/c1-9-13(8-17)15(18-10(2)14(9)16)23(20,21)19-11-4-6-12(22-3)7-5-11/h4-7,19H,1-3H3 |
InChI Key |
BSRIHHKDJHJPGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)S(=O)(=O)NC2=CC=C(C=C2)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-7-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11070992.png)

![2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B11071009.png)
![(3Z)-3-{[(3-chloro-4-methylphenyl)amino]methylidene}-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B11071014.png)
![1-(4-Fluorophenyl)-3-{[2-(thiophen-2-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B11071017.png)
![9-Bromo-2-(4-ethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11071025.png)
![3-Azabicyclo[3.2.1]octane-2,4-dione, 1,8,8-trimethyl-3-[2-(4-morpholinyl)ethyl]-](/img/structure/B11071026.png)
![4-(furan-2-yl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11071028.png)
![2-amino-4-(3-methoxyphenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B11071032.png)
![methyl 3-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B11071034.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzenesulfonamide](/img/structure/B11071056.png)

![N-(bicyclo[2.2.1]hept-2-ylmethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B11071064.png)
